molecular formula C15H14ClNO4S B13872156 Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate

Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate

Cat. No.: B13872156
M. Wt: 339.8 g/mol
InChI Key: YZLBGGBXHSSBJM-UHFFFAOYSA-N
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Description

Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate is a chemical compound with the empirical formula C22H20ClNO4S and a molecular weight of 429.92 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a sulfonamide group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methyl 4-aminomethylbenzoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This makes the compound useful in studying enzyme kinetics and developing enzyme inhibitors .

Comparison with Similar Compounds

Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate can be compared with other similar compounds, such as:

  • Ethyl 4-({[(4-methylphenyl)sulfonyl]amino}methyl)benzoate
  • Methyl 4-(4-chlorophenyl)benzoate
  • Methyl 4-[(phenoxycarbonyl)amino]benzoate
  • Methyl 2-({[(4-methylphenyl)sulfonyl]amino}benzoate

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .

Biological Activity

Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, featuring a sulfonamide group, positions it as a candidate for various therapeutic applications, including antiviral and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C22H20ClNO4S
  • Molecular Weight : 429.92 g/mol
  • CAS Number : 327094-26-8
  • Chemical Structure : The compound consists of a benzoate moiety linked to a sulfonamide group, which is crucial for its biological activity.

The sulfonamide group in this compound is known to exhibit enzyme inhibition properties. Specifically, it has been studied for its interaction with carbonic anhydrase (CA) isozymes, which play significant roles in tumor microenvironments. Inhibiting these enzymes can alter pH levels within tumors, potentially impeding cancer progression and metastasis .

Anticancer Activity

This compound has been explored for its anticancer potential due to its ability to selectively inhibit CAIX (carbonic anhydrase IX), which is overexpressed in many solid tumors. A study demonstrated that modifications to the sulfonamide structure could enhance binding affinity and selectivity toward CAIX over other isozymes, indicating a promising pathway for cancer treatment .

Case Studies and Research Findings

  • Inhibition Studies : A recent study evaluated various sulfonamide derivatives for their binding affinities to CA isozymes. Compound modifications led to significant increases in selectivity and potency against CAIX, suggesting that similar structural features in this compound may yield comparable results .
  • Antiviral Testing : While direct studies on this specific compound are scarce, related compounds have been tested against viral models such as the tobacco mosaic virus. These studies highlight the potential for sulfonamide derivatives to interfere with viral life cycles .

Summary Table of Biological Activities

Activity TypeMechanism of ActionReferences
AntiviralInterference with viral replication ,
AnticancerInhibition of carbonic anhydrase IX
Enzyme InhibitionSelective binding to CA isozymes

Properties

Molecular Formula

C15H14ClNO4S

Molecular Weight

339.8 g/mol

IUPAC Name

methyl 4-[[(4-chlorophenyl)sulfonylamino]methyl]benzoate

InChI

InChI=1S/C15H14ClNO4S/c1-21-15(18)12-4-2-11(3-5-12)10-17-22(19,20)14-8-6-13(16)7-9-14/h2-9,17H,10H2,1H3

InChI Key

YZLBGGBXHSSBJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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